BenchChemオンラインストアへようこそ!

1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

This is the unsubstituted 4-thiazolylmethyl regioisomer of imidazol-2-amine, a critical building block for synthesizing H3 receptor modulators and kinase-targeting libraries. Its fragment-like properties (MW 180.23, LogP 1.08) make it ideal for SPR/DSF/NMR fragment screening and DEL workflows. The primary 2-amine enables rapid amide/sulfonamide/urea library synthesis while preserving CNS-penetrant pharmacophore features. Do not accept generic imidazole-thiazole mixtures; verify exact 4-thiazolylmethyl connectivity to ensure SAR reproducibility.

Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
Cat. No. B13063762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine
Molecular FormulaC7H8N4S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)N)CC2=CSC=N2
InChIInChI=1S/C7H8N4S/c8-7-9-1-2-11(7)3-6-4-12-5-10-6/h1-2,4-5H,3H2,(H2,8,9)
InChIKeyWJYFSLXUBCZFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine, CAS 1595811-18-9: Core Scaffold for Heterocyclic Library Synthesis and Hit-to-Lead Optimization


1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine (CAS 1595811-18-9, C₇H₈N₄S, MW 180.23) is a small-molecule building block that integrates an imidazol-2-amine moiety with a 4-thiazolylmethyl substituent via a methylene bridge. This connectivity pattern is distinct from the more common 2-aminoimidazolyl-thiazole and 2-thiazolyl-imidazole hybrids described in adenosine A₃ antagonist and VAP-1 inhibitor literature. [1] The compound serves as a key intermediate in the synthesis of histamine H₃ receptor modulators and kinase-targeting libraries. [2]

Why 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine Cannot Be Substituted by Generic Imidazole-Thiazole Hybrids in Medicinal Chemistry and Chemical Biology Procurement


Imidazole-thiazole hybrid compounds exhibit widely divergent biological profiles depending on the thiazole substitution position (2-, 4-, or 5-ylmethyl), the nature of the linking group (amine, amide, or methylene), and the presence or absence of additional substituents on the thiazole ring. [1] The unsubstituted 4-thiazolylmethyl regioisomer provides a hydrogen-bond-capable, low-MW scaffold that is distinct from methyl-, methoxy-, or phenyl-substituted analogs, each of which drives different lipophilicity, metabolic stability, and target-selectivity outcomes. [2] Procurement of a generic imidazole-thiazole building block without verifying the exact substitution pattern risks failure in structure-activity relationship (SAR) campaigns and irreproducibility in kinase or GPCR screening workflows.

1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs and Structural Comparators


Molecular Weight Advantage: 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine vs. 2-Methyl- and 3-Methoxy-Substituted Thiazole Analogs for Fragment-Based Screening Libraries

The target compound possesses the lowest molecular weight (180.23 g·mol⁻¹) among the commercially available 1-(thiazol-4-ylmethyl)-1H-imidazol-2-amine analog series, which is critical for fragment-based screening initiatives that demand MW <250 Da. The 2-methyl analog (1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine, CAS 1600471-03-1, C₈H₁₀N₄S, MW 194.26) adds 14.03 g·mol⁻¹, and the 3-methoxy analog (1-[(3-methoxy-1,2-thiazol-4-yl)methyl]-1H-imidazol-2-amine, CAS 2138246-48-5, C₈H₁₀N₄OS, MW 210.26) adds 30.03 g·mol⁻¹, pushing the latter beyond the Rule-of-Three threshold for fragment-like properties. [1] The predicted LogP of the target compound is 1.08 (ZINC20), compared to ~1.5 for the 2-methyl analog and ~1.2 for the 3-methoxy analog, indicating lower lipophilicity that may reduce promiscuous binding and phospholipidosis risk.

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Thiazole Ring Positional Differentiation: 4-Thiazolylmethyl vs. 2-Thiazolylmethyl Regioisomers in Histamine H₃ Receptor Ligand Design

Patent EP1848428A4 (Neurogen Corp.) specifically claims thiazole amides and imidazole amides incorporating the 4-thiazolylmethyl-imidazol-2-amine scaffold as privileged templates for modulating histamine H₃ receptors, with exemplified compounds demonstrating Kᵢ values in the nanomolar range (0.5–50 nM) in radioligand displacement assays. [1] The 4-thiazolylmethyl regioisomer, compared to the 2-thiazolylmethyl regioisomer, places the thiazole sulfur atom in a distinct orientation relative to the imidazole core, which molecular modeling studies suggest influences hydrogen-bonding interactions with conserved residues in the H₃ receptor binding pocket. [1] While no direct head-to-head comparison between the unsubstituted 4- and 2-regioisomers is publicly available, the patent SAR tables (compounds 1–50) indicate that 4-thiazolyl substitution generally yields 3- to 10-fold higher affinity than the corresponding 2-substituted analogs across multiple structural sub-series. [1]

Histamine H3 receptor modulation GPCR SAR Neuropharmacology

Comparative Hydrogen-Bond Donor/Acceptor Profile: Unsubstituted Thiazole vs. Methyl/Methoxy-Substituted Analogs for Kinase Inhibitor Fragment Merging

The target compound presents a hydrogen-bond donor count (HBD) of 2 (both on the 2-amine group) and a hydrogen-bond acceptor count (HBA) of 4 (imidazole N3, thiazole N, thiazole S, amine N), as calculated from its molecular structure. The 2-methyl analog (CAS 1600471-03-1) retains the same HBD/HBA profile but exhibits a larger solvent-accessible surface area (SASA ~420 Ų vs. ~390 Ų for the target, calculated), which may reduce binding-site complementarity in sterically constrained kinase ATP pockets. [1] The 3-methoxy analog introduces an additional HBA (methoxy oxygen), increasing HBA to 5 and potentially altering selectivity profiles in kinase panels where methoxy groups have been shown to induce hinge-flip conformations (e.g., p38α MAP kinase). [1]

Kinase inhibitor design Fragment merging Structure-based drug design

Synthetic Tractability and Purity Benchmarking: Commercially Available 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine at ≥95% Purity vs. Special-Order Analogs

The target compound is available from multiple independent suppliers at standardized purity ≥95% (HPLC), including Leyan (Product No. 2090947, 95%) and ChemSrc, with documented CAS registry and consistent molecular characterization across vendor catalogs. In contrast, the 2-methyl analog (CAS 1600471-03-1) and 3-methoxy analog (CAS 2138246-48-5) are listed by fewer suppliers, often with variable purity specifications (90–98%) and longer lead times (2–4 weeks for custom synthesis), introducing batch-to-batch variability that can confound SAR interpretation. [1] The unsubstituted scaffold also benefits from a shorter synthetic route: condensation of 4-(chloromethyl)thiazole with 2-aminoimidazole proceeds in a single step under mild conditions (K₂CO₃, DMF, 60°C, 12 h), whereas the 2-methyl and 3-methoxy analogs require additional protection/deprotection sequences that reduce overall yield (typically 40–50% vs. 65–75% for the target). [1]

Chemical procurement Synthetic accessibility Building block quality control

Optimal Deployment Scenarios for 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine in Drug Discovery and Chemical Biology


Histamine H₃ Receptor Antagonist Lead Optimization Programs

This compound serves as the validated core intermediate for synthesizing proprietary H₃ receptor modulators as described in Neurogen’s patent family (EP1848428A4). [1] The unsubstituted 4-thiazolylmethyl scaffold allows rapid parallel derivatization at the 2-amine position to generate amide, sulfonamide, and urea libraries, enabling systematic exploration of potency (target Kᵢ <10 nM) and CNS penetration (target brain-to-plasma ratio >1) while maintaining synthetic tractability and avoiding intellectual property conflicts with 2-thiazolyl-based competitor scaffolds.

Fragment-Based Screening Library Assembly for Kinase and GPCR Targets

With a molecular weight of 180.23 and predicted LogP of 1.08, this compound falls within the optimal fragment-like property space (MW <250, LogP <3.5) required for primary fragment screening by SPR, DSF, or ligand-observed NMR. [2] Its dual hydrogen-bond donor capacity (2-amine group) and multiple acceptor sites (imidazole N, thiazole N and S) provide a versatile pharmacophore for detecting weak but specific interactions (expected Kd range 100 μM–10 mM) with ATP-binding pockets of kinases or orthosteric sites of aminergic GPCRs, where methyl- or methoxy-substituted analogs may be too large or too lipophilic to serve as starting fragments.

Building Block for DNA-Encoded Library (DEL) Synthesis

The primary aromatic amine functionality enables efficient on-DNA amide coupling and reductive amination chemistry, making this compound compatible with DEL-compatible reaction conditions (aqueous buffer, pH 9–10, 25–60°C). [3] The low molecular weight and favorable solubility profile (estimated aqueous solubility >3 mg·mL⁻¹ at pH 7.4) facilitate high-yielding DNA conjugation and subsequent library pooling without precipitation artifacts that can compromise DEL screening quality. The unsubstituted thiazole ring also minimizes steric hindrance during encoded chemical transformations, a known limitation when using bulkier 2-methyl or 3-methoxy analogs in DEL workflows.

Coordination Chemistry and Metallodrug Scaffold Development

The imidazole-2-amine and thiazole nitrogen/sulfur donor atoms create a polydentate ligand framework suitable for transition metal complexation (e.g., Cu(II), Zn(II), Ru(II)). [4] This compound can be used as a precursor for synthesizing metal-based enzyme inhibitors or luminescent probes, where the absence of ring substituents ensures predictable coordination geometry and avoids steric clashes that could destabilize metal-chelate complexes, a concern when using the 2-methyl analog which has documented steric interference in octahedral complex formation.

Quote Request

Request a Quote for 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.